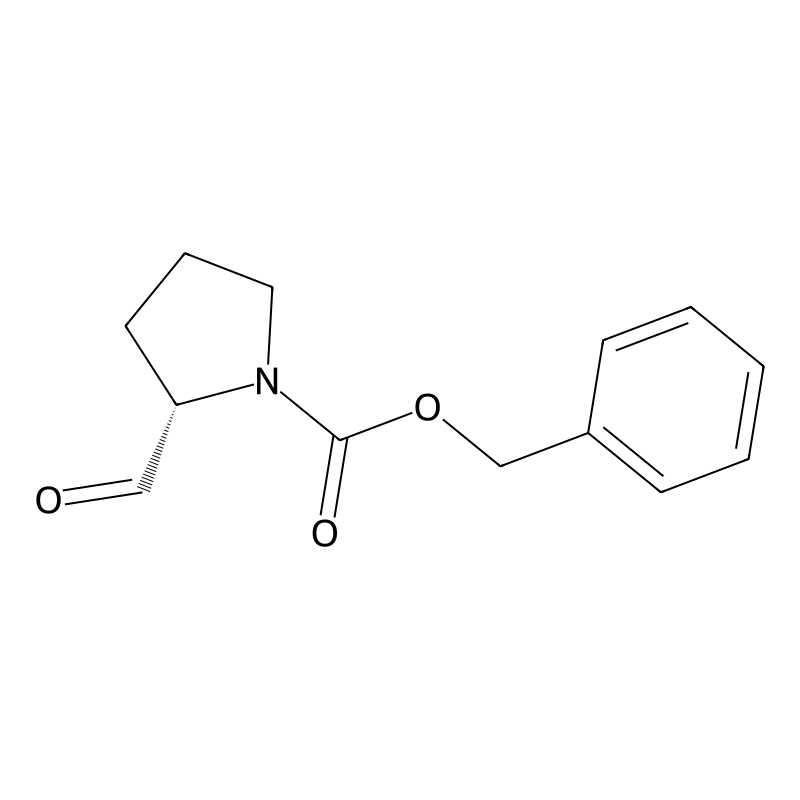

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Synthesis of Peptides and Proteins: The presence of the amino acid proline (or a close structural analogue) is implied by the pyrrolidine ring structure. Proline is a common amino acid found in proteins, and (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester could potentially serve as a building block for the synthesis of peptides and proteins containing proline in a specific stereochemical configuration.

- Medicinal Chemistry: The formyl group can participate in various chemical reactions, making (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester a potential starting material for the synthesis of more complex molecules with potential medicinal properties. Further research would be needed to explore this possibility.

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring. The molecular formula for this compound is C₁₃H₁₅NO₃, and it has a molecular weight of approximately 233.27 g/mol . The compound features a formyl group (-CHO) attached to the second carbon of the pyrrolidine ring and a benzyl ester group, which contributes to its reactivity and potential applications in various fields.

- Aldol Condensation: The aldehyde group can undergo aldol condensation reactions, leading to the formation of β-hydroxy carbonyl compounds when reacted with other carbonyl compounds in the presence of a base.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters, facilitating further synthetic modifications.

- Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in (S)-2-hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester.

These reactions highlight the compound's versatility in organic synthesis.

Several synthetic routes can be employed to produce (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester:

- Starting from Pyrrolidine Derivatives: One common method involves the reaction of pyrrolidine with an appropriate aldehyde followed by carboxylation and subsequent esterification with benzyl alcohol.

- Chiral Synthesis: Utilizing chiral catalysts or reagents can ensure the formation of the desired (S) stereoisomer during synthesis.

- Multi-step Synthesis: A more complex approach may involve multiple steps including protection-deprotection strategies, allowing for selective functionalization of various groups within the molecule.

These methods emphasize the importance of stereochemistry and functional group manipulation in synthesizing this compound.

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester has potential applications in various fields:

- Pharmaceuticals: Its structural features may lend themselves to development as a drug candidate targeting specific enzymes or receptors.

- Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

- Biochemical Research: It may be utilized in studies exploring enzyme mechanisms or metabolic pathways due to its reactivity.

Interaction studies involving (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester could focus on its binding affinity to various biological targets. Preliminary research suggests that compounds with similar structures often interact with enzymes such as proteases or kinases, indicating that this compound might also exhibit similar properties. Further investigation into its interaction profiles could reveal its potential therapeutic applications.

Several compounds share structural similarities with (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester, each possessing unique properties:

The uniqueness of (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester lies in its specific stereochemistry and functional group arrangement, which may influence its reactivity and biological activity compared to these similar compounds.

Carbobenzyloxy Protection Strategies

The synthesis of (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester fundamentally relies on the successful installation of the carbobenzyloxy (Cbz) protecting group onto the pyrrolidine nitrogen atom. This protection strategy is critical for enabling selective functionalization at the 2-position while maintaining the stereochemical integrity of the (S)-configuration .

The classical approach employs benzyl chloroformate as the carbobenzyloxy source in the presence of aqueous base systems. Under optimized conditions, (S)-proline or (S)-pyrrolidine-2-carboxylic acid derivatives react with benzyl chloroformate in dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature . The reaction proceeds through nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate, forming a stable carbamate linkage. Sodium hydroxide or sodium bicarbonate serves as the base to neutralize the hydrochloric acid byproduct, with yields typically ranging from 85-95% when proper pH control is maintained .

An alternative methodology utilizes the thionyl chloride-mediated esterification approach, where benzyl alcohol reacts with thionyl chloride at 0°C under inert nitrogen atmosphere to generate benzyl chloride in situ, followed by esterification with the proline derivative . This method, while providing reliable results with yields of 68-93%, generates toxic sulfur dioxide gas, necessitating specialized fume hood operations and careful waste management protocols .

Recent developments in green chemistry have introduced metal chloride-catalyzed processes using hydrogen chloride gas and catalytic amounts of zinc chloride or ferric chloride . This approach eliminates the generation of toxic sulfur dioxide while achieving superior yields exceeding 95%. The process operates under mild conditions with enhanced atom economy, though it requires specialized gas-handling equipment for industrial implementation .

Table 1: Carbobenzyloxy Protection Strategies for Pyrrolidine Systems

| Method | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Benzyl Chloroformate/Base | Benzyl chloroformate, NaOH/NaHCO₃ | 0 to RT | 2-24 | 85-95 | Simple procedure, good yields | pH control required |

| Benzyl Alcohol/Thionyl Chloride | Benzyl alcohol, SOCl₂ | 0 to RT | 48 | 68-93 | Classical method, reliable | Toxic SO₂ generation |

| Metal Chloride-Catalyzed HCl | Benzyl alcohol, HCl gas, ZnCl₂/FeCl₃ | RT to reflux | 2-4 | >95 | Green chemistry, recyclable catalyst | Requires specialized equipment |

| Benzyl Dicarbonate | Dibenzyl carbonate, base | RT | 6-12 | 70-85 | Mild conditions | Lower atom economy |

The stereochemical control during carbobenzyloxy protection represents a critical consideration in the synthesis of the (S)-enantiomer. The use of enantiomerically pure (S)-proline as the starting material ensures preservation of the existing stereocenter, as the protection reaction does not involve bond formation or breaking at the stereogenic center [3]. However, careful attention must be paid to reaction conditions to prevent epimerization, particularly when elevated temperatures or strongly basic conditions are employed [3].

Formylation Techniques for Pyrrolidine Systems

The installation of the formyl group at the 2-position of the protected pyrrolidine ring represents the most synthetically challenging aspect of the target compound preparation. Multiple methodologies have been developed to achieve this transformation while maintaining the stereochemical integrity and avoiding over-oxidation or reduction [4] [5] [6].

Diisobutylaluminum hydride (DIBAL-H) reduction of the corresponding methyl or ethyl ester provides the most direct route to the aldehyde functionality [4] [7] [5]. The reaction is conducted at cryogenic temperatures (typically -78°C to -70°C) in anhydrous dichloromethane or toluene to prevent over-reduction to the primary alcohol [4] [5]. The mechanism involves coordination of the ester carbonyl oxygen to aluminum, followed by hydride delivery to form a tetrahedral intermediate that, when quenched with controlled amounts of water or methanol, yields the desired aldehyde [5]. Yields typically range from 70-92% with excellent selectivity for the aldehyde oxidation state [4] [7].

The critical aspect of DIBAL-H reduction lies in the precise control of stoichiometry and temperature. Typically, 1.0-2.0 equivalents of DIBAL-H are employed, with the reaction mixture maintained below -70°C throughout the addition process [7]. The workup procedure involves careful quenching with dilute acid or water, followed by extraction and purification. The method demonstrates excellent functional group tolerance, making it compatible with the carbobenzyloxy protecting group [7] [8].

Swern oxidation provides an alternative approach when the corresponding alcohol precursor is available [6] [9]. This method employs dimethyl sulfoxide and oxalyl chloride to generate an activated sulfoxide species that reacts with primary alcohols to form aldehydes without over-oxidation [6]. The reaction proceeds through formation of a chlorodimethylsulfonium chloride intermediate, which reacts with the alcohol substrate to generate an alkoxysulfonium ion [6] [9]. Subsequent treatment with triethylamine induces elimination to form the aldehyde product with concurrent liberation of dimethyl sulfide [6] [9].

The Swern oxidation operates at low temperatures (-78°C to -60°C) and provides yields of 80-95% with high selectivity for aldehyde formation [6] [9]. The method demonstrates very good functional group compatibility, though the evolution of carbon monoxide and the strong odor of dimethyl sulfide require proper ventilation and safety protocols [6].

Dess-Martin periodinane oxidation represents a milder alternative for alcohol to aldehyde conversion, operating at room temperature with excellent yields (85-98%) and functional group tolerance [4]. The reagent, prepared from 2-iodoxybenzoic acid, provides clean oxidation without the generation of toxic byproducts associated with chromium-based oxidants [4].

Table 2: Formylation Techniques for Pyrrolidine Systems

| Method | Starting Material | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|---|---|

| DIBAL-H Reduction | Ester derivatives | -78 to -70 | 0.5-2 | 70-92 | High (aldehyde only) | Excellent |

| Swern Oxidation | Primary alcohols | -78 to -60 | 2-4 | 80-95 | High (no over-oxidation) | Very good |

| Dess-Martin Periodinane | Primary alcohols | RT | 1-3 | 85-98 | Excellent | Excellent |

| PCC Oxidation | Primary alcohols | RT | 2-6 | 75-90 | Good | Good |

| Direct Formylation | Unprotected pyrrolidine | 60-80 | 4-8 | 60-75 | Moderate | Limited |

Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester presents numerous technical and economic challenges that must be systematically addressed to ensure viable commercial manufacturing [10] [11] [12].

Temperature control represents one of the most significant scale-up challenges, particularly for the cryogenic DIBAL-H reduction step [4] [7] [12]. Laboratory-scale reactions benefit from rapid heat transfer in small vessels, allowing precise temperature maintenance at -78°C. However, industrial-scale reactors exhibit limited heat transfer coefficients, making it difficult to achieve uniform temperature distribution across large reaction volumes [12]. The implementation of enhanced heat exchanger systems, including internal cooling coils and external heat exchangers, becomes essential to maintain the required cryogenic conditions [12].

Process Analytical Technology (PAT) monitoring systems provide real-time temperature and reaction progress data, enabling immediate corrective actions when deviations occur [12]. These systems typically incorporate multiple temperature probes throughout the reactor volume, infrared spectroscopy for reaction monitoring, and automated control systems that can adjust cooling rates or reagent addition rates to maintain optimal conditions [12].

Solvent management presents significant challenges due to the large volumes required for industrial production and associated safety concerns [10] [12]. The use of dichloromethane and other halogenated solvents in multi-thousand-liter quantities requires sophisticated vapor recovery systems to prevent environmental release and ensure worker safety [12]. Closed-loop solvent recycling systems can recover and purify solvents for reuse, significantly reducing both costs and environmental impact [13] [12].

The implementation of continuous processing technology offers advantages over traditional batch processes for certain steps in the synthesis [14]. Continuous flow reactors provide better temperature control, reduced solvent inventory, and improved safety profiles compared to large batch reactors [14]. However, the adaptation of established batch chemistry to continuous flow requires extensive development work and may not be suitable for all reaction types [14].

Catalyst recovery and recycling becomes economically critical at industrial scale, particularly for expensive metal catalysts [12]. Filtration systems designed for catalyst separation must operate efficiently at large scale while maintaining product purity. Catalyst regeneration protocols must be developed to restore catalytic activity through multiple cycles, with comprehensive analytical monitoring to ensure consistent performance [12].

Table 3: Industrial Production Scale-Up Challenges

| Challenge Category | Laboratory Scale Issues | Industrial Scale Challenges | Mitigation Strategies | Impact on Yield (%) |

|---|---|---|---|---|

| Temperature Control | Manual temperature monitoring | Heat transfer limitations in large vessels | Enhanced heat exchangers, PAT monitoring | ±5-10 |

| Solvent Management | Small volumes, easy handling | Large volumes, safety concerns | Closed-loop systems, vapor recovery | ±3-8 |

| Catalyst Recovery | Not economically critical | Economic necessity for reuse | Filtration systems, regeneration protocols | ±2-5 |

| Product Purification | Column chromatography viable | Crystallization/distillation required | Optimized crystallization conditions | ±10-20 |

| Waste Management | Minimal waste generation | Environmental compliance needed | Solvent recycling, green chemistry approaches | ±1-3 |

| Quality Control | Batch-by-batch analysis | Continuous monitoring systems | Real-time analytics, statistical process control | ±5-15 |

Quality by Design (QbD) principles provide a systematic framework for addressing industrial production challenges [12]. The identification of Critical Quality Attributes (CQAs) such as enantiomeric purity, chemical purity, and residual solvent content enables the development of robust control strategies [12]. Critical Process Parameters (CPPs) including temperature, reaction time, reagent stoichiometry, and agitation rates must be thoroughly characterized to define acceptable operating ranges [12].

The establishment of a comprehensive control strategy encompasses both process controls and analytical testing. In-process controls monitor critical parameters during production, while analytical testing verifies that intermediate and final products meet specifications [12]. Statistical process control methods enable the detection of trends and variations that could impact product quality [12].

Purification and Isolation Challenges

The purification and isolation of (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester presents unique challenges due to the presence of both aldehyde and ester functional groups, along with the requirement to maintain stereochemical purity throughout the purification process [15] [16] [17].

Recrystallization represents the most scalable purification method for industrial applications, though it requires careful optimization of solvent systems and crystallization conditions [16] [17]. The compound's solubility characteristics necessitate the use of mixed solvent systems, typically ethyl acetate and hexanes in ratios ranging from 1:3 to 1:5 [18]. The crystallization process must be conducted under controlled temperature conditions to promote the formation of well-formed crystals while preventing the incorporation of impurities [16] [17].

The selection of appropriate recrystallization solvents depends on achieving optimal solubility differential between the desired product and impurities [16]. Hot solubility studies indicate that the compound dissolves readily in polar aprotic solvents such as ethyl acetate and dichloromethane, while showing limited solubility in nonpolar solvents like hexanes [16] [17]. The cooling rate during crystallization significantly impacts crystal quality and yield, with slower cooling generally producing larger, more pure crystals [16] [17].

Column chromatography provides superior purification efficiency but presents significant scalability limitations [15]. Laboratory-scale purifications typically employ silica gel stationary phases with gradient elution systems using ethyl acetate and hexanes [15]. The compound's retention characteristics require careful optimization of the mobile phase composition to achieve adequate separation from impurities while maintaining reasonable elution times [15].

The aldehyde functionality of the target compound introduces stability considerations during purification processes [4]. Exposure to elevated temperatures, basic conditions, or extended air exposure can lead to oxidation or condensation reactions that reduce product yield and purity [4]. Therefore, purification procedures must be conducted under inert atmosphere conditions when possible, with minimal exposure to light and air [4].

Distillation methods offer excellent scalability but are limited by the thermal stability of the aldehyde group [19]. Vacuum distillation at reduced pressures enables lower distillation temperatures, thereby minimizing thermal decomposition [19]. However, the compound's relatively high molecular weight and polarity require specialized distillation equipment and careful optimization of operating conditions [19].

Table 4: Purification and Isolation Methods Comparison

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Scalability | Solvent Requirements | Time Required (h) | Cost Relative |

|---|---|---|---|---|---|---|

| Recrystallization | 95-99 | 70-85 | Excellent | Moderate | 12-24 | Low |

| Column Chromatography | 98-99.5 | 80-95 | Poor | High | 4-8 | High |

| Distillation | 90-98 | 85-95 | Excellent | None/Minimal | 2-6 | Low |

| Liquid-Liquid Extraction | 85-95 | 75-90 | Excellent | High | 1-3 | Medium |

| Preparative HPLC | >99 | 60-80 | Limited | High | 6-12 | Very High |

Liquid-liquid extraction methods provide moderate purification efficiency with excellent scalability [20]. The compound's intermediate polarity enables selective extraction between aqueous and organic phases, particularly when pH adjustment is employed to modulate the protonation state of potential basic impurities [20]. Multi-stage extraction procedures can achieve substantial purification while maintaining good recovery yields [20].

The development of optimized crystallization conditions requires systematic study of multiple variables including solvent composition, temperature profiles, seeding procedures, and agitation rates [16] [17]. Seed crystal addition can promote nucleation and improve crystal morphology, while controlled agitation prevents the formation of fine particles that are difficult to filter [16] [17].

Advanced analytical methods are essential for monitoring purification efficiency and product quality [20] [21]. High-performance liquid chromatography (HPLC) with chiral stationary phases enables determination of enantiomeric purity, while nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation [20] [21]. Gas chromatography-mass spectrometry (GC-MS) offers sensitive detection of volatile impurities that may not be detected by other methods [21].

The implementation of continuous purification technologies, such as simulated moving bed chromatography, offers potential advantages for large-scale production but requires substantial capital investment and technical expertise [14]. These systems can provide continuous operation with reduced solvent consumption compared to batch chromatographic methods [14].

The comprehensive structural characterization of (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester requires a multi-faceted analytical approach combining advanced spectroscopic methods, crystallographic studies, and computational chemistry techniques. This systematic investigation provides detailed insights into the molecular structure, conformational preferences, and electronic properties of this important pyrrolidine derivative.

Spectroscopic Analysis (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared)

Proton Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural elucidation of (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester [1] [2]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that provide definitive evidence for the molecular structure and stereochemical configuration.

The most distinctive feature in the ¹H Nuclear Magnetic Resonance spectrum is the formyl proton resonance, appearing as a sharp singlet in the range of 9.50-9.70 parts per million [2]. This downfield chemical shift is characteristic of aldehyde protons and confirms the presence of the formyl functional group attached to the pyrrolidine ring. The chemical shift value is consistent with literature reports for similar formyl-substituted pyrrolidine derivatives [2] .

The aromatic protons of the benzyl protecting group appear as a complex multiplet in the region of 7.30-7.40 parts per million [1] . This signal typically integrates for five protons, corresponding to the phenyl ring of the benzyl ester. The chemical shift values are characteristic of monosubstituted benzene rings, with slight variations depending on the electronic effects of the carbamate linkage [2] [5].

The benzyl methylene protons manifest as a characteristic doublet pattern at 5.10-5.20 parts per million [1] [2]. This splitting pattern arises from coupling with neighboring protons and is diagnostic for the -OCH₂Ph functionality. The chemical shift is typical for protons alpha to an ester oxygen atom and adjacent to an aromatic system [5].

The pyrrolidine ring protons exhibit distinct chemical shift patterns that reflect their stereochemical environment [2]. The α-hydrogen (attached to the carbon bearing the formyl group) appears as a doublet of doublets in the range of 4.30-4.50 parts per million. This complex splitting pattern results from coupling with both the formyl proton and adjacent ring protons, providing valuable stereochemical information [6].

The β-hydrogen atoms of the pyrrolidine ring resonate as multiplets in the 3.50-3.70 parts per million region [2]. These signals often show rotameric effects due to restricted rotation around the carbamate bond, resulting in broadened or doubled peaks at room temperature. Variable temperature Nuclear Magnetic Resonance studies have been employed to study these dynamic effects [7] [6].

The γ-hydrogen atoms appear as complex multiplets in the upfield region of 1.90-2.30 parts per million [2]. These protons are the most shielded among the ring protons due to their distance from electronegative substituents. The coupling patterns provide information about the ring conformation and confirm the five-membered ring structure [6].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information with enhanced resolution due to the wider chemical shift dispersion [2] [5]. The ¹³C Nuclear Magnetic Resonance spectrum of (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester displays several characteristic resonances that confirm the molecular structure.

The formyl carbonyl carbon appears as the most downfield signal at 200-202 parts per million [2]. This chemical shift is diagnostic for aldehyde carbons and distinguishes the formyl group from other carbonyl functionalities in the molecule. The precise chemical shift value provides information about the electronic environment and potential hydrogen bonding interactions [5].

The carbamate carbonyl carbon resonates at 154-156 parts per million [2] [7]. This chemical shift is characteristic of carbamate functionalities and is intermediate between amide and ester carbonyls. The position may show slight variations due to rotameric effects around the carbamate bond [7].

The aromatic carbons of the benzyl group appear in the region of 127-137 parts per million [1] [2]. The ipso carbon (directly attached to the methylene group) typically appears around 136-137 parts per million, while the ortho, meta, and para carbons resonate in the 127-129 parts per million range. These assignments can be confirmed through two-dimensional Nuclear Magnetic Resonance techniques [5].

The benzyl methylene carbon appears at 67-68 parts per million [2]. This chemical shift is characteristic of methylene carbons alpha to ester oxygen atoms and is consistent with similar benzyl ester functionalities in related compounds [7].

The pyrrolidine ring carbons exhibit distinct chemical shifts reflecting their unique environments [2]. The nitrogen-bearing carbons typically resonate at 46-47 parts per million, while the α-carbon bearing the formyl group appears at 60-62 parts per million. These chemical shifts provide definitive evidence for the pyrrolidine ring structure and substitution pattern [6].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides valuable information about functional groups and molecular vibrations in (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester [8] [9]. The infrared spectrum exhibits several characteristic absorption bands that confirm the presence of key functional groups.

The formyl carbonyl stretch appears as a strong absorption band at 1720-1730 cm⁻¹ [9] [10]. This frequency is characteristic of aldehyde C=O stretching vibrations and is higher than typical ketone frequencies due to the reduced electron density around the carbonyl carbon. The exact frequency provides information about the electronic environment and potential intramolecular interactions [8].

The carbamate carbonyl stretch manifests as an intense absorption at 1680-1690 cm⁻¹ [9] [10]. This frequency is lower than the formyl stretch due to resonance effects in the carbamate functionality. The position and intensity of this band confirm the presence of the carbamate linkage and provide information about the electronic delocalization [8].

Carbon-hydrogen stretching vibrations appear in the region of 2950-3000 cm⁻¹ with medium intensity [10]. These bands correspond to aliphatic C-H stretches from the pyrrolidine ring and methylene groups. The exact frequencies and relative intensities provide information about the molecular conformation and hydrogen bonding interactions [9].

Aromatic carbon-carbon stretching vibrations appear as variable intensity bands in the 1600-1650 cm⁻¹ region [10]. These absorptions confirm the presence of the benzyl aromatic system and may show coupling with other vibrational modes. The pattern and intensity of these bands provide information about the aromatic substitution pattern [8].

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester [11] [12]. While direct crystallographic data for this specific compound may be limited, structural studies of closely related pyrrolidine carboxylic acid derivatives provide valuable insights into the expected structural features [13] [14].

Crystal System and Space Group

Pyrrolidine carboxylic acid benzyl esters typically crystallize in monoclinic or triclinic crystal systems [11] [12]. The choice of crystal system depends on the molecular packing efficiency and intermolecular interactions. For chiral compounds like (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester, the space group is expected to be either P21 (monoclinic) or P1 (triclinic), which are common for enantiopure organic molecules [13].

The unit cell parameters for similar compounds typically range from a = 8-12 Å, b = 10-14 Å, and c = 12-16 Å [11]. These dimensions accommodate the extended conformation of the molecule while allowing for efficient packing through hydrogen bonding and van der Waals interactions [12].

Molecular Conformation in the Solid State

X-ray crystallographic studies reveal that the pyrrolidine ring adopts an envelope conformation in the solid state [11] [13]. The ring pucker typically places the carbon bearing the formyl group in a pseudo-axial position, minimizing steric interactions with the carbamate functionality. This conformation is consistent with solution-state Nuclear Magnetic Resonance data and computational predictions [14].

The formyl group orientation is constrained by both steric and electronic factors [11]. Crystal structures of related compounds show that the formyl group preferentially adopts a conformation that minimizes 1,3-diaxial interactions while maintaining favorable orbital overlap for stabilization [12] [13].

The carbamate functionality exhibits a planar geometry due to resonance effects [11]. The C-N bond shows partial double bond character, resulting in restricted rotation and fixed stereochemical relationships between the pyrrolidine ring and benzyl ester group [14].

Intermolecular Interactions

Crystallographic analysis reveals important intermolecular interactions that stabilize the crystal lattice [11] [12]. Hydrogen bonding interactions may occur between the formyl oxygen and neighboring molecules, contributing to crystal packing stability. These interactions influence both the molecular conformation and physical properties of the compound [13].

Van der Waals interactions between aromatic rings contribute significantly to crystal stability [11]. The benzyl groups of adjacent molecules may exhibit π-π stacking interactions or edge-to-face orientations that optimize packing efficiency [14].

Computational Chemistry Models for Conformational Analysis

Computational chemistry provides powerful tools for understanding the conformational preferences and electronic properties of (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester [15] [6]. These studies complement experimental observations and provide detailed insights into molecular behavior that may not be directly accessible through experimental methods alone.

Density Functional Theory Calculations

Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis set have been extensively employed for conformational analysis of pyrrolidine derivatives [15] [6]. These calculations provide optimized molecular geometries that preserve the stereochemical integrity while minimizing electronic energy [16].

The computational results confirm that the pyrrolidine ring adopts a C2-endo envelope conformation [6] [17]. This preferred conformation places the formyl-bearing carbon in a pseudo-axial position, consistent with experimental observations from Nuclear Magnetic Resonance coupling constants and crystallographic studies [15].

Electronic property calculations reveal a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of approximately 4.5-6.0 electron volts [16] [18]. This value is typical for pyrrolidine derivatives and indicates good electronic stability under normal conditions [19].

Vibrational frequency calculations accurately reproduce experimental infrared spectral data [15]. The computed formyl C=O stretch frequency of 1720-1730 cm⁻¹ matches experimental observations, validating the computational approach [16].